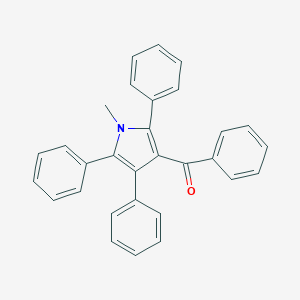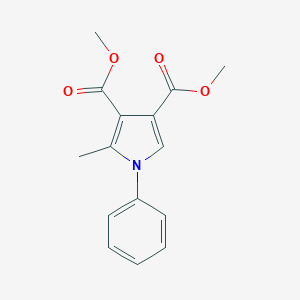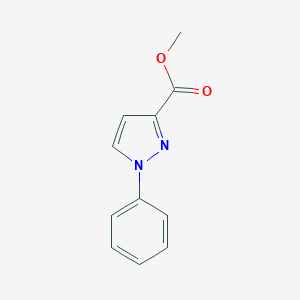
SN 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El término “SN 2” se refiere a un tipo de reacción de sustitución nucleofílica en química orgánica. “SN” significa “sustitución nucleofílica” y el “2” indica que el paso determinante de la velocidad involucra dos moléculas. Esta reacción se caracteriza por un solo paso concertado donde el nucleófilo ataca al carbono electrófilo desde el lado opuesto del grupo saliente, lo que resulta en una inversión de configuración .
Métodos De Preparación
La reacción SN 2 se puede llevar a cabo utilizando varias rutas sintéticas y condiciones de reacción. El nucleófilo, que es una especie rica en electrones, ataca al átomo de carbono electrófilo, desplazando al grupo saliente. Los nucleófilos comunes incluyen iones hidróxido, alcóxidos y aminas. La reacción generalmente ocurre en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o la acetona, que no solvatan fuertemente al nucleófilo, lo que le permite permanecer reactivo .
Análisis De Reacciones Químicas
La reacción SN 2 es un tipo de reacción de sustitución nucleofílica. Implica la ruptura simultánea del enlace entre el carbono y el grupo saliente y la formación de un nuevo enlace entre el carbono y el nucleófilo. Esta reacción procede a través de un ataque por la parte posterior, lo que lleva a una inversión de configuración en el centro de carbono. Los reactivos comunes incluyen haluros de alquilo y nucleófilos como iones hidróxido, iones cianuro y alcóxidos. Los principales productos formados son los compuestos sustituidos donde el nucleófilo ha reemplazado al grupo saliente .
Aplicaciones Científicas De Investigación
La reacción SN 2 se utiliza ampliamente en la investigación científica y las aplicaciones industriales. En química, se emplea para sintetizar una variedad de compuestos orgánicos, incluidos alcoholes, éteres y nitrilos. En biología, las reacciones this compound están involucradas en la modificación de biomoléculas, como la metilación del ADN. En medicina, estas reacciones se utilizan en la síntesis de productos farmacéuticos y otros compuestos bioactivos. Industrialmente, las reacciones this compound se utilizan en la producción de agroquímicos, polímeros y otros productos químicos especiales .
Mecanismo De Acción
El mecanismo de la reacción SN 2 implica un solo paso concertado donde el nucleófilo ataca al carbono electrófilo desde el lado opuesto del grupo saliente. Este ataque por la parte posterior conduce a la ruptura simultánea del enlace entre el carbono y el grupo saliente y la formación de un nuevo enlace entre el carbono y el nucleófilo. El estado de transición de la reacción se caracteriza por un átomo de carbono pentacoordinado con enlaces parciales tanto al nucleófilo como al grupo saliente .
Comparación Con Compuestos Similares
La reacción SN 2 se puede comparar con la reacción SN 1, otro tipo de reacción de sustitución nucleofílica. La principal diferencia entre las dos es que la reacción SN 1 procede a través de un mecanismo de dos pasos que involucra la formación de un intermedio carbocatiónico, mientras que la reacción this compound ocurre en un solo paso concertado. La reacción this compound está favorecida por los haluros de alquilo primarios y los nucleófilos fuertes, mientras que la reacción SN 1 está favorecida por los haluros de alquilo terciarios y los nucleófilos débiles .
Compuestos y reacciones similares incluyen:
- Reacción SN 1
- Reacción de eliminación E2
- Reacción de eliminación E1
Cada una de estas reacciones tiene sus propias características y condiciones únicas bajo las cuales se favorece, destacando la versatilidad y especificidad de la reacción this compound en la síntesis orgánica .
Propiedades
IUPAC Name |
5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZNTYMDOPBSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336631 |
Source


|
| Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-99-1 |
Source


|
| Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Methylphenyl)sulfonyl]-3-azatricyclo[3.2.1.0~2,4~]octane](/img/structure/B375236.png)


![3,10-Diphenyl-21-oxahexacyclo[10.7.1.1~3,10~.0~2,11~.0~4,9~.0~16,20~]henicosa-1(20),4,6,8,12,14,16,18-octaene](/img/structure/B375243.png)



![Tetramethyl 1,4-diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylate](/img/structure/B375248.png)
![1,4,7,10-Tetraphenyl-4,10,13-triazatetracyclo[5.5.1.02,6.08,12]tridecane-3,5,9,11-tetrone](/img/structure/B375250.png)
![1,4-Diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B375252.png)


![dimethyl 2,5-dibenzyl-1-[3-methoxy-1-(methoxycarbonyl)-3-oxo-1-propenyl]-1H-pyrrole-3,4-dicarboxylate](/img/structure/B375255.png)

